Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds structurally related to ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has provided insights into the creation of novel heterocyclic compounds. For instance, Dar'in, Ivanov, and Lobanov (2015) discussed the cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters bearing labile halogen in ortho-position, leading to the formation of fused heterocycles. This synthesis route is notable for its utility in constructing complex molecules from simpler precursors (Dar'in, Ivanov, & Lobanov, 2015).
Antimicrobial Activity
The antimicrobial properties of imidazolidinone derivatives, which share a core structural motif with this compound, have been extensively studied. Nasser et al. (2010) synthesized a series of 2-thioxo-imidazolidin-4-one derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
Heterocyclic Compound Exploration
The exploration of heterocyclic compounds containing the imidazolidinone unit has led to the discovery of molecules with potential biological activities. For example, Milcent, Barbier, Yver, and Mazouz (1991) reported on the ring transformations of 1,3,4‐oxadiazol‐2(3H)‐one derivatives into 1‐amino and 1,3‐diamino‐2,4‐imidazolidinedione (hydantoin) derivatives, showcasing the versatility of imidazolidinone-based compounds in synthesizing bioactive molecules (Milcent, Barbier, Yver, & Mazouz, 1991).
Environmental and Catalytic Applications
The use of imidazolidinone derivatives in environmental and catalytic applications has also been explored. Zang et al. (2010) found that the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) acts as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting the role of imidazolidinone derivatives in green chemistry and catalysis (Zang, Su, Mo, Cheng, & Jun, 2010).
Properties
IUPAC Name |
ethyl 2-[3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRZSRVWPSYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149305 | |
Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-00-5 | |
Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320423-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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